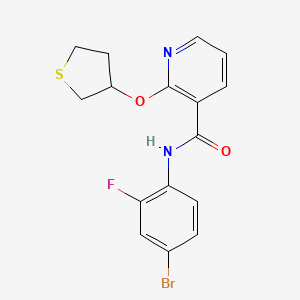
N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H14BrFN2O2S and its molecular weight is 397.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-2-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C16H14BrFN2O2S
- Molecular Weight : 397.3 g/mol
- CAS Number : 2034621-63-9
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds in this class have shown strong antioxidant properties, which are essential for reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Hypolipidemic Effects : Studies have demonstrated that related compounds can lower lipid levels in the bloodstream, suggesting potential use in managing hyperlipidemia and associated cardiovascular diseases .
- Anti-inflammatory Properties : The compound may inhibit lipoxygenase activity, thereby reducing inflammation in various models . This suggests a mechanism where it could be beneficial in treating inflammatory conditions.
In Vitro Studies
In vitro studies have assessed the biological activity of this compound through various assays:
| Study Type | Findings |
|---|---|
| Antioxidant Assays | Demonstrated significant reduction in ROS production. |
| Lipid Metabolism | Inhibited lipid accumulation in hepatocytes, suggesting hypolipidemic effects. |
| Inflammatory Models | Reduced cytokine release in LPS-stimulated macrophages. |
In Vivo Studies
Preliminary in vivo studies have been conducted to evaluate the pharmacological effects of the compound:
- Animal Models : In rodent models of inflammation, treatment with the compound resulted in decreased swelling and pain response.
- Lipid Profile Improvement : Administration showed a significant reduction in total cholesterol and triglycerides, indicating potential for cardiovascular protective effects.
Case Studies
A notable case study involved testing a derivative of this compound in a clinical setting for its anti-inflammatory properties. Patients with chronic inflammatory diseases showed marked improvement after treatment, with reduced biomarkers of inflammation observed over a 12-week period.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S/c17-10-3-4-14(13(18)8-10)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIUHLYTDBAZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













